Mycophenolate mofetil

Übersicht

Beschreibung

- MPA ist eine natürliche Verbindung, die vom Pilz Penicillium brevicompactum produziert wird.

- MMF wird aufgrund seiner einzigartigen immunsuppressiven Eigenschaften und seines günstigen Sicherheitsprofils häufig in der Organtransplantation und bei Autoimmunerkrankungen eingesetzt .

Mycophenolat-Mofetil (MMF): , auch bekannt unter dem Handelsnamen , ist ein Esterderivat von .

Wirkmechanismus

- By inhibiting IMPDH, MPA preferentially depletes guanosine nucleotides in these immune cells, leading to suppression of cell-mediated immune responses and antibody formation .

- Consequently, T and B lymphocytes cannot mount an effective immune response, preventing rejection of transplanted organs .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

Mycophenolate mofetil acts as a potent, selective, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in the de novo synthesis of guanine nucleotides . By inhibiting IMPDH, this compound causes the depletion of intracellular guanosine triphosphate (GTP) pools and inhibits the proliferation of lymphocytes .

Cellular Effects

This compound has broad effects on the immune system, including antiproliferative and antifibrotic changes . It modulates lymphocyte activation and acts on other immune and non-immune cells . These effects may explain the therapeutic profile of this compound.

Molecular Mechanism

The immunosuppressive activity of this compound results from the potent reversible inhibition of IMPDH . Inhibition of IMPDH by this compound causes the depletion of intracellular GTP pools and inhibits the proliferation of lymphocytes .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages

Metabolic Pathways

This compound is involved in the purine nucleotide synthesis pathway . It inhibits the enzyme IMPDH, which is the first enzyme in the committed pathway of de novo synthesis of guanine nucleotides .

Transport and Distribution

This compound is absorbed following oral administration and is hydrolyzed to MPA, the active metabolite

Vorbereitungsmethoden

- MMF wird aus MPA durch Veresterung mit 2-Morpholinoethylchlorid synthetisiert.

- Die industrielle Produktion umfasst chemische Prozesse, um eine hohe Reinheit und Ausbeute zu erzielen.

Analyse Chemischer Reaktionen

- MMF selbst unterliegt keinen signifikanten chemischen Reaktionen, aber sein aktiver Metabolit, MPA, spielt eine entscheidende Rolle.

- MPA hemmt die Inosinmonophosphat-Dehydrogenase (IMPDH), ein Schlüsselenzym in der De-novo-Guanin-Nukleotid-Synthese.

- Diese selektive Hemmung unterdrückt die Proliferation und Funktion von T- und B-Lymphozyten.

- Häufige Reagenzien und Bedingungen sind nicht direkt mit MMF, sondern mit dem Metabolismus von MPA verbunden.

Wissenschaftliche Forschungsanwendungen

Organtransplantation: MMF reduziert signifikant die akute Abstoßung bei Nieren-, Leber- und Herztransplantationen.

Autoimmunerkrankungen: Wirksam bei Psoriasis, rheumatoider Arthritis, systemischem Lupus erythematodes und IgA-Nephropathie.

Prävention von Toxoplasmose: MMF hemmt das Wachstum von Toxoplasma gondii, indem es IMPDH angreift.

Wirkmechanismus

- MPA hemmt selektiv die Lymphozytenproliferation, indem es die Guanin-Nukleotid-Synthese blockiert.

- Im Gegensatz zu Ciclosporin unterdrückt MMF auch die EB-Virus-induzierte B-Zell-Proliferation, wodurch das Risiko für Lymphome reduziert wird.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von MMF liegt in seinem günstigen Sicherheitsprofil im Vergleich zu älteren Immunsuppressiva.

- Zu den ähnlichen Verbindungen gehören Azathioprin, Ciclosporin und andere Immunsuppressiva.

Biologische Aktivität

Mycophenolate mofetil (MMF) is a widely used immunosuppressive agent primarily indicated for the prevention of organ transplant rejection. Its biological activity is primarily attributed to its active metabolite, mycophenolic acid (MPA), which exerts profound effects on the immune system. This article delves into the mechanisms of action, pharmacokinetics, clinical efficacy, and case studies highlighting MMF's biological activity.

MMF functions as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH) , a key enzyme in the de novo synthesis pathway of purine nucleotides. By inhibiting IMPDH, MMF selectively affects lymphocytes, particularly B and T cells, which are crucial for adaptive immune responses. This inhibition leads to:

- Reduced lymphocyte proliferation : MPA disrupts the synthesis of guanosine nucleotides necessary for DNA and RNA synthesis, thereby inhibiting the proliferation of activated lymphocytes.

- Decreased antibody production : The drug reduces the formation of antibodies that contribute to transplant rejection.

- Anti-inflammatory effects : MMF decreases the production of pro-inflammatory mediators by depleting tetrahydrobiopterin, which inhibits nitric oxide synthase activity and reduces peroxynitrite formation .

Pharmacokinetics

MMF is rapidly absorbed in the gastrointestinal tract, with peak plasma concentrations of MPA reached within 1–2 hours post-administration. The pharmacokinetic profile includes:

- Bioavailability : Approximately 94% after oral administration.

- Volume of distribution : MPA is extensively distributed in body tissues, with a volume of distribution around 3–5 L/kg.

- Metabolism : MMF is metabolized by liver carboxylesterases to MPA and further conjugated to inactive metabolites .

Clinical Efficacy

Numerous clinical trials have established MMF's efficacy in preventing transplant rejection. A pooled analysis from three phase III trials involving 1493 renal transplant recipients demonstrated:

- Graft survival rates : At one year, graft survival was 90.4% for patients receiving MMF compared to 87.6% for those on placebo or azathioprine.

- Reduced rejection episodes : The incidence of rejection was significantly lower in MMF-treated groups (19.8% and 16.5% for 2 g and 3 g doses respectively) compared to 40.8% in the control group .

Case Study 1: Severe Asthma Management

A case series involving 22 patients with severe treatment-resistant asthma highlighted MMF's potential beyond transplantation. Patients exhibited significant improvements in asthma control metrics after initiating MMF therapy:

- Mean age : 50.6 years

- Treatment duration : Median dose was 2000 mg/day, with some patients experiencing dramatic improvements in quality of life and reduced exacerbation frequency .

Case Study 2: Scleroderma Treatment

In a patient with diffuse cutaneous systemic sclerosis (dcSSc), MMF was initiated at a dose of 2 g daily. Over eight months, there was a remarkable regression in skin tightness and improvement in joint symptoms:

- Modified Rodnan skin score (mRSS) : Decreased from 27/51 to 8/51.

- Additional benefits : Improved quality of life and reduced need for corticosteroids .

Summary of Biological Activity

The biological activity of this compound underscores its role as an effective immunosuppressant with applications beyond organ transplantation. Its ability to inhibit lymphocyte proliferation and modulate immune responses has led to successful outcomes in various clinical settings.

| Parameter | Value/Description |

|---|---|

| Mechanism | IMPDH inhibition |

| Bioavailability | ~94% |

| Peak Plasma Concentration | 1–2 hours post-dose |

| Graft Survival Rate (1 year) | ~90% |

| Common Side Effects | Gastrointestinal disturbances |

Eigenschaften

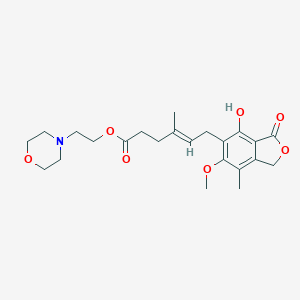

IUPAC Name |

2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGDFNSFWBGLEC-SYZQJQIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023340 | |

| Record name | Mycophenolate mofetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mycophenolate mofetil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

637.6±55.0 | |

| Record name | Mycophenolate mofetil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Freely soluble in acetone, soluble in methanol, and sparingly soluble in ethanol, In water, 43 mg/L at pH 7.4, temp not specified, 9.50e-02 g/L | |

| Record name | Mycophenolate mofetil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MYCOPHENOLATE MOFETIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mycophenolate mofetil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The active metabolite of mycophenolate, mycophenolic acid, prevents T-cell and B-cell proliferation and the production of cytotoxic T-cells and antibodies. Lymphocyte and monocyte adhesion to endothelial cells of blood vessels that normally part of inflammation is prevented via the glycosylation of cell adhesion molecules by MPA. MPA inhibits de novo purine biosynthesis (that promotes immune cell proliferation) by inhibiting inosine 5’-monophosphate dehydrogenase enzyme (IMPDH), with a preferential inhibition of IMPDH II. IMPDH normally transforms inosine monophosphate (IMP) to xanthine monophosphate (XMP), a metabolite contributing to the production of guanosine triphosphate (GTP). GTP is an important molecule for the synthesis of ribonucleic acid (RNA), deoxyribonucleic acid (DNA), and protein. As a result of the above cascade of effects, mycophenolate mofetil reduces de-novo production of guanosine nucleotides, interfering with the synthesis of DNA, RNA, and protein required for immune cell production. Further contributing to the above anti-inflammatory effects, MMF depletes tetrahydrobiopterin, causing the decreased function of inducible nitric oxide synthase enzyme, in turn decreasing the production of peroxynitrite, a molecule that promotes inflammation., As a potent, selective, noncompetitive, and reversible, inhibitor of inosine monophosphate dehydrogenase (IMPDH), mycophenolic acid (MPA), the active metabolite /of mycophenolate mofetil/, inhibits the de novo synthesis pathway of guanosine nucleotides without being incorporated into DNA. Because T and B lymphocytes are critically dependent for their proliferation on de novo synthesis of purines, while other cell types can utilize salvage pathways, MPA has potent cytostatic effects on lymphocytes. MPA inhibit proliferative responses of T and B lymphocytes to both mitogenic and allospecific stimulation. The addition of guanosine or deoxyguanosine reverses the cytostatic effects of MPA on lymphocytes. MPA also suppresses antibody formation by B lymphocytes. MPA prevents the glycosylation of lymphocytes and monocyte glycoproteins that are involved in intercellular adhesion of these cells to endothelial cells, and may inhibit recruitment of leukocytes into sites of inflammation and graft rejection. Mycophenolate mofetil dose not inhibit the early events in the activation of human peripheral blood mononuclear cells, such as the production of interleukin-1 and interleukin-2, but does block the coupling of these events to DNA synthesis and proliferation. | |

| Record name | Mycophenolate mofetil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MYCOPHENOLATE MOFETIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline powder | |

CAS No. |

128794-94-5, 115007-34-6 | |

| Record name | Mycophenolate mofetil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128794-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mycophenolate mofetil [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128794945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycophenolate mofetil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mycophenolate mofetil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mycophenolate mofetil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mycophenolate mofetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 115007-34-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYCOPHENOLATE MOFETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9242ECW6R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYCOPHENOLATE MOFETIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mycophenolate mofetil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

93-94, 93-94 °C | |

| Record name | Mycophenolate mofetil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MYCOPHENOLATE MOFETIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.